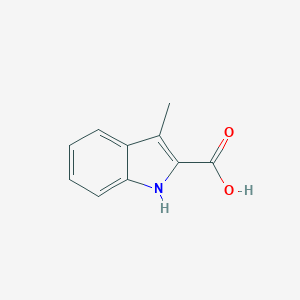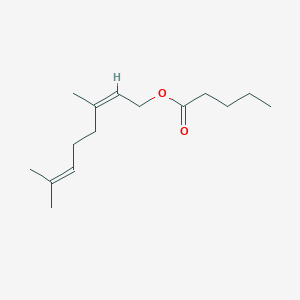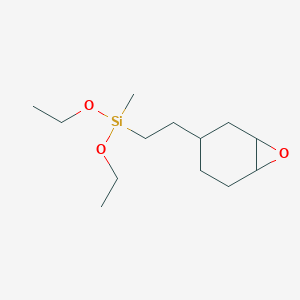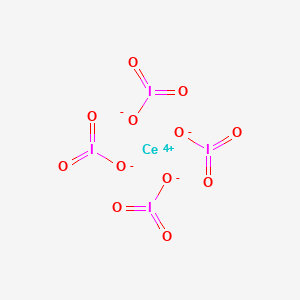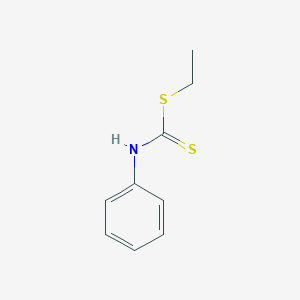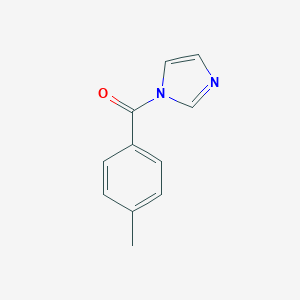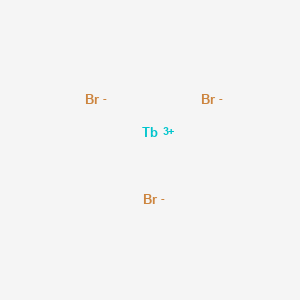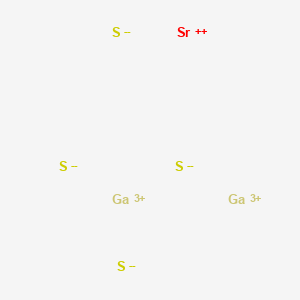
Digallium strontium tetrasulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digallium strontium tetrasulphide (GST) is a semiconductor material that has gained significant attention in the field of optoelectronics due to its unique properties. GST is a ternary chalcogenide compound that has a wide range of applications in various fields, including photovoltaics, memory devices, and sensors.
Wirkmechanismus
The mechanism of action of Digallium strontium tetrasulphide is based on its unique electronic and optical properties. Digallium strontium tetrasulphide has a high absorption coefficient in the visible and near-infrared regions, which makes it an ideal material for photovoltaic and optical sensing applications. In memory devices, Digallium strontium tetrasulphide undergoes a phase-change from a crystalline phase to an amorphous phase upon heating, which results in a change in its electrical resistance. This phase-change behavior is reversible, which makes Digallium strontium tetrasulphide an ideal material for non-volatile memory applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Digallium strontium tetrasulphide. However, some studies have reported that Digallium strontium tetrasulphide nanoparticles have low toxicity and biocompatibility, which makes them suitable for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Digallium strontium tetrasulphide in lab experiments include its tunable bandgap, high absorption coefficient, and unique phase-change behavior. However, the limitations of using Digallium strontium tetrasulphide in lab experiments include its high synthesis cost, limited availability, and difficulty in controlling the stoichiometry of the material.
Zukünftige Richtungen
There are several future directions for the research on Digallium strontium tetrasulphide, including the development of low-cost synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its application in biomedical imaging and therapy. Additionally, the combination of Digallium strontium tetrasulphide with other materials, such as graphene and quantum dots, can lead to the development of new materials with enhanced properties and performance.
Synthesemethoden
Digallium strontium tetrasulphide can be synthesized by various methods, including chemical vapor deposition, co-sputtering, and thermal evaporation. Among these methods, chemical vapor deposition is the most widely used technique for the synthesis of Digallium strontium tetrasulphide. In this method, gallium, strontium, and sulfur precursors are introduced into a reactor chamber, and the reaction is carried out at high temperatures and low pressures. The resulting Digallium strontium tetrasulphide film has a high purity and crystalline quality.
Wissenschaftliche Forschungsanwendungen
Digallium strontium tetrasulphide has been extensively studied for its application in various fields, including photovoltaics, memory devices, and sensors. In photovoltaics, Digallium strontium tetrasulphide has been used as a absorber layer in thin-film solar cells due to its high absorption coefficient and tunable bandgap. In memory devices, Digallium strontium tetrasulphide has been used as a phase-change material in non-volatile memory due to its unique phase-change behavior. In sensors, Digallium strontium tetrasulphide has been used as a sensing material for gas sensing and optical sensing due to its high sensitivity and selectivity.
Eigenschaften
CAS-Nummer |
12592-70-0 |
|---|---|
Produktname |
Digallium strontium tetrasulphide |
Molekularformel |
Ga2S4Sr |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
digallium;strontium;tetrasulfide |
InChI |
InChI=1S/2Ga.4S.Sr/q2*+3;4*-2;+2 |
InChI-Schlüssel |
DBIBBLIRTSKXLX-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |
Kanonische SMILES |
[S-2].[S-2].[S-2].[S-2].[Ga+3].[Ga+3].[Sr+2] |
Andere CAS-Nummern |
12592-70-0 |
Synonyme |
digallium strontium tetrasulphide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



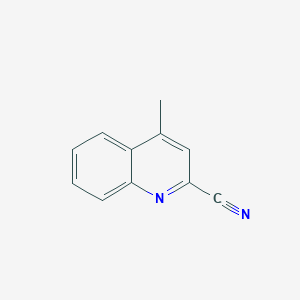
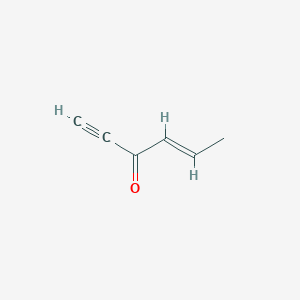
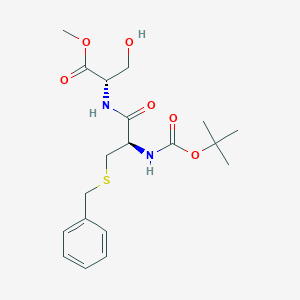
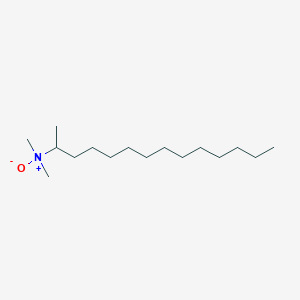
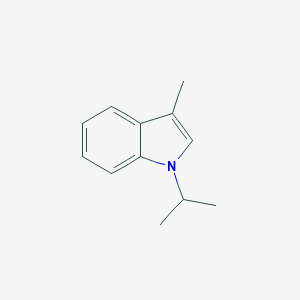
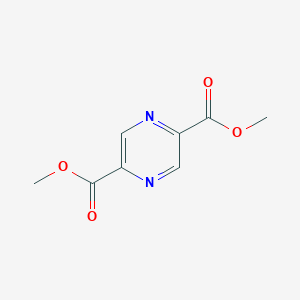
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
